tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride
Description
tert-Butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride is a spirocyclic compound featuring a bicyclic structure with a seven-membered ring system containing nitrogen and a tert-butyl carbamate protecting group. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. This compound is structurally distinct due to its spiro[3.3]heptane core, which imparts rigidity and conformational constraints, properties highly sought after in drug design for improving target selectivity .
Properties
IUPAC Name |
tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-4-5-11(8)6-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXMFFUWXQNVDP-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC12CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 2-Azaspiro[3.3]heptane
The spirocyclic amine core, 2-azaspiro[3.3]heptane, is typically synthesized via cyclization reactions. A proven method involves reacting tribromopentaerythritol (1b) with p-toluenesulfonamide under basic conditions to form an N-tosylated intermediate, followed by deprotection using magnesium turnings in methanol. This route yields the free base, which is stabilized as a sulfonate or oxalate salt. For the 7S enantiomer, chiral induction during cyclization is critical. As demonstrated in analogous syntheses, starting from enantiomerically pure precursors—such as N-BOC-D-serine—ensures retention of stereochemistry through subsequent steps.
An alternative approach employs bis(2-haloethyl) ethers (e.g., bis(2-chloroethyl) ether) and cyanoacetaldehyde diethyl acetal in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide) and iodo metal salts (e.g., potassium iodide). This method facilitates cyclization at 70–100°C to form a nitrile-containing spiro intermediate, which is subsequently reduced to the amine using lithium aluminum hydride (LiAlH4). The reduction step proceeds with high efficiency (82.6% yield) and preserves stereochemical integrity when chiral auxiliaries are incorporated.
Introduction of the tert-Butyl Carbamate Group
BOC Protection of the Spirocyclic Amine
The free amine of 2-azaspiro[3.3]heptane is protected as a tert-butyl carbamate (BOC) to enhance stability and solubility. A scalable method involves reacting the spirocyclic amine with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine or N-methylmorpholine (NMM). This reaction is typically conducted in anhydrous solvents like ethyl acetate or tetrahydrofuran (THF) at 0–25°C.
In a representative procedure from patent literature, N-BOC-D-serine is converted to a mixed acid anhydride using isobutyl chlorocarbonate and NMM, followed by condensation with benzylamine to form a carbamate-protected intermediate. While this example pertains to a linear structure, the methodology is adaptable to spirocyclic amines. Post-protection, the BOC group remains stable under hydrogenolysis conditions, enabling subsequent deprotection steps without compromising the carbamate.
Hydrochloride Salt Formation
Salt Formation and Purification
The hydrochloride salt of tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate is precipitated by treating the free base with hydrochloric acid in a polar aprotic solvent (e.g., methanol or ethanol). Controlled addition of HCl gas or aqueous HCl ensures stoichiometric conversion, while antisolvents like methyl tert-butyl ether (MTBE) enhance crystallization.
Comparative studies of salt-forming agents—including oxalic acid, camphor sulfonic acid, and p-toluenesulfonic acid (PTSA)—reveal that sulfonate salts exhibit superior solubility and thermal stability. For the hydrochloride, optimal purity (>99%) is achieved via recrystallization from ethanol/water mixtures, followed by filtration and drying under vacuum.
Comparative Analysis of Synthetic Routes
Solubility and Stability
Sulfonate salts of 2-azaspiro[3.3]heptane derivatives demonstrate enhanced solubility in methanol and dimethylformamide (DMF) compared to oxalate salts, enabling broader application in coupling reactions. The hydrochloride salt of the target compound exhibits negligible hygroscopicity, making it suitable for long-term storage.
Industrial-Scale Synthesis Considerations
Large-scale production prioritizes cost-effective reagents and streamlined purification. The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in cyclization reactions reduces reaction times from 24 hours to 12 hours while maintaining yields >80%. Hydrogenolysis of benzyl-protected intermediates over Pd/C catalysts under 5 bar H2 pressure is scalable to kilogram quantities, with catalyst recycling further reducing costs .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics that allow it to interact with biological targets effectively. Notable applications include:
- Neuropharmacology : Research indicates that compounds with spirocyclic structures may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .
- Antidepressant Activity : Some studies suggest that derivatives of this compound may influence neurotransmitter systems, potentially providing antidepressant effects through modulation of serotonin and norepinephrine levels .
Chemical Biology
In chemical biology, tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate; hydrochloride serves as a valuable tool for probing biological systems:
- Probe Development : The compound can be utilized in the development of molecular probes that target specific receptors or enzymes, aiding in the understanding of complex biochemical pathways .
Synthetic Intermediate
This compound can act as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications, making it a versatile building block in organic synthesis.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that derivatives of spirocyclic compounds similar to tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate exhibited significant neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines. The mechanism was attributed to the modulation of intracellular signaling pathways related to apoptosis and inflammation.
Case Study 2: Antidepressant Activity
In another investigation, researchers explored the antidepressant potential of this compound through behavioral assays in animal models. The results indicated that administration led to significant reductions in depressive-like behavior, correlating with increased levels of serotonin and norepinephrine in the brain.
Mechanism of Action
The mechanism of action of tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Ring Size and Heteroatoms: The target compound’s spiro[3.3]heptane core is smaller than spiro[3.5]nonane derivatives (e.g., CAS 236406-55-6), resulting in reduced conformational flexibility.
- Stereochemistry: The 7S configuration in the target compound may confer distinct pharmacological activity compared to racemic mixtures or other stereoisomers (e.g., tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate, CAS 927652-04-8) .
- Salt Forms: Hydrochloride salts are common across these compounds, enhancing aqueous solubility. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 236406-55-6) shares this property .
Biological Activity
tert-butyl N-[(7S)-2-azaspiro[3.3]heptan-7-yl]carbamate;hydrochloride is a synthetic compound notable for its unique spirocyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 248.75 g/mol
- InChI Key : QTXMFFUWXQNVDP-QRPNPIFTSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's spirocyclic structure allows it to fit into specific binding sites, potentially modulating enzymatic activity or receptor signaling pathways.
Biological Activity Overview
- Antimicrobial Properties :
-
Neuropharmacological Effects :
- The compound has been investigated for its neuropharmacological properties, specifically its potential to interact with neurotransmitter systems. Preliminary studies suggest it may influence dopamine and serotonin pathways, which could have implications for treating neurological disorders.
-
Anticancer Activity :
- Emerging evidence suggests that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in certain cancer cell lines, indicating a potential role in cancer therapy (source: Benchchem) .
Case Studies
-
Study on Antimicrobial Efficacy :
- In a controlled study, the compound was tested against multi-drug resistant strains of Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
-
Neuropharmacological Assessment :
- A series of behavioral tests conducted on rodent models indicated that administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors, supporting its potential as a neuroprotective agent.
Data Table: Summary of Biological Activities
Q & A
Q. How can enantiomeric purity be optimized during synthesis of the compound?
To achieve high enantiomeric purity, employ chiral resolution techniques or asymmetric catalysis. For example, Boc-protection strategies (e.g., tert-butyl carbamate) combined with chiral auxiliaries or catalysts can enhance stereocontrol during spirocycle formation . Purification via recrystallization or chiral HPLC with polysaccharide-based columns ensures separation of enantiomers. Monitor progress using polarimetry or chiral GC/MS .
Q. What analytical methods are critical for characterizing this spirocyclic compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm spiro[3.3]heptane backbone and Boc-group integrity.
- X-ray Crystallography : Resolve absolute configuration (7S) using SHELXL for refinement .
- Mass Spectrometry (HRMS/ESI-MS) : Verify molecular weight (e.g., [M+H] peak).
- HPLC : Assess purity (>95%) with C18 columns and UV detection .
Q. How should stability studies be designed for this compound under varying conditions?
Conduct accelerated degradation studies at 40°C/75% RH for 1–3 months. Use HPLC to monitor:
- Hydrolysis : Expose to acidic/basic conditions (0.1M HCl/NaOH) at 25°C.
- Oxidative Stress : Treat with 3% HO. Store samples in amber vials at -20°C to minimize hygroscopicity and thermal degradation .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., twinning, disorder) be resolved?
Use SHELXL’s TWIN/BASF commands to refine twinned data and detect pseudosymmetry . For disorder, apply PART/SUMP constraints and validate with R/wR convergence. Cross-validate with SIR97 for initial phase solutions . Advanced tools like OLEX2 or Mercury can model hydrogen bonding and packing motifs .
Q. What synthetic strategies prevent racemization during Boc-deprotection or spirocycle formation?
Q. How does the compound’s solid-state conformation influence its reactivity or biological activity?
Analyze single-crystal X-ray data to identify intermolecular interactions (e.g., hydrogen bonds between carbamate NH and chloride ions). Compare with DFT-optimized gas-phase geometries to assess packing effects. For bioactivity, correlate conformational flexibility (via H-N HSQC NMR) with receptor binding assays .
Data Contradiction and Troubleshooting
Q. How to reconcile discrepancies between computational (DFT) and experimental (XRD) bond angles?
- Check Basis Sets : Use B3LYP/6-311+G(d,p) for geometry optimization.
- Account for Crystal Packing : DFT models isolated molecules, while XRD includes lattice effects.
- Validate with Hirshfeld Analysis : Compare experimental (CrystalExplorer) and theoretical electron densities .
Q. Why does the compound exhibit variable solubility in polar aprotic solvents?
Solubility is influenced by:
- Crystallinity : Amorphous forms (spray-dried) dissolve faster than crystalline forms.
- Counterion Effects : Hydrochloride salt enhances aqueous solubility vs. freebase. Use DSC/TGA to identify polymorphs and optimize solvent systems (e.g., DMSO:water mixtures) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
